molecular formula C14H9FINO3 B3675217 5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid

5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid

Cat. No.: B3675217
M. Wt: 385.13 g/mol
InChI Key: CFBMBBNXXJUEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, an iodine atom, and a benzoyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid typically involves the following steps:

  • Iodination: The starting material, 4-fluorobenzoic acid, undergoes iodination to introduce the iodine atom at the 2-position of the benzene ring.

  • Amination: The iodinated compound is then subjected to amination to introduce the amino group at the 5-position.

  • Coupling Reaction: Finally, the fluorobenzoyl group is coupled to the amino group to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom or modify the fluorine atom.

  • Substitution: The benzoyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Iodate or iodide derivatives.

  • Reduction Products: Derivatives with modified iodine or fluorine atoms.

  • Substitution Products: Amides or other substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, 5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid can be used as a probe to study biological processes and interactions. Its fluorescence properties make it useful in imaging and tracking studies.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its iodine atom can enhance the compound's ability to interact with biological targets.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The iodine atom can enhance the compound's binding affinity and specificity to these targets.

Comparison with Similar Compounds

  • 4-Fluorobenzoic Acid: Lacks the iodine and amino groups.

  • 2-Iodobenzoic Acid: Lacks the fluorine and benzoyl groups.

  • 5-(Benzoylamino)-2-iodobenzoic Acid: Similar structure but without the fluorine atom.

Uniqueness: 5-[(4-Fluorobenzoyl)amino]-2-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FINO3/c15-9-3-1-8(2-4-9)13(18)17-10-5-6-12(16)11(7-10)14(19)20/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBMBBNXXJUEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)I)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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